Cas no 62593-17-3 (2,4-Dichloro-6-(trifluoromethyl)aniline)

2,4-Dichloro-6-(trifluoromethyl)aniline is a halogenated aniline derivative with a trifluoromethyl substituent, offering unique reactivity and stability due to its electron-withdrawing groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of chlorine and trifluoromethyl groups enhances its utility in cross-coupling reactions and nucleophilic substitutions, enabling precise functionalization. Its structural features contribute to improved lipophilicity and metabolic stability in derived compounds. The high purity and well-defined reactivity profile make it a valuable building block for researchers developing advanced chemical entities. Proper handling is required due to its potential toxicity and sensitivity to moisture.
2,4-Dichloro-6-(trifluoromethyl)aniline structure
62593-17-3 structure
Product Name:2,4-Dichloro-6-(trifluoromethyl)aniline
CAS No:62593-17-3
MF:C7H4Cl2F3N
MW:230.014570236206
MDL:MFCD00174313
CID:57885
PubChem ID:1268255
Update Time:2025-06-08

2,4-Dichloro-6-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-6-(trifluoromethyl)aniline
    • 2-AMINO-3,5-DICHLOROBENZOTRIFLUORIDE
    • AK135978
    • Benzenamine, 2,4-dichloro-6-(trifluoromethyl)-
    • 2,4-dichloro-6-(trifluoromethyl)phenylamine
    • 3,5-dichloro-2-aminobenzotrifluoride
    • PubChem2760
    • PC2553R
    • OCJPQZFOBGQYEA-UHFFFAOYSA-N
    • SBB003284
    • 2,4-dichloro-6-trifluoromethylanilin
    • FCH1322643
    • VZ22515
    • 2,4-Dichloro-6
    • A833871
    • 62593-17-3
    • DTXSID00361486
    • PS-7726
    • FT-0610020
    • SCHEMBL3240959
    • EN300-1642286
    • AKOS015850209
    • 2,4-bis(chloranyl)-6-(trifluoromethyl)aniline
    • A8649
    • SY018613
    • MFCD00174313
    • 2,4-Dichloro-6-(trifluoromethyl)aniline, 97%
    • 2,4-dichloro-6-trifluoromethyl aniline
    • CS-0127983
    • DB-054206
    • MDL: MFCD00174313
    • Inchi: 1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
    • InChI Key: OCJPQZFOBGQYEA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C(F)(F)F)=C1N)Cl

Computed Properties

  • Exact Mass: 228.96700
  • Monoisotopic Mass: 228.967
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Dark brown liquid
  • Density: 1.532 g/mL at 25 °C
  • Boiling Point: 98-100 °C/0.6 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.522
  • PSA: 26.02000
  • LogP: 4.17560
  • Solubility: Insoluble in water

2,4-Dichloro-6-(trifluoromethyl)aniline Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn
  • HazardClass:9
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S36
  • Risk Phrases:R22; R36/37/38

2,4-Dichloro-6-(trifluoromethyl)aniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4-Dichloro-6-(trifluoromethyl)aniline Pricemore >>

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2,4-Dichloro-6-(trifluoromethyl)aniline Production Method

Additional information on 2,4-Dichloro-6-(trifluoromethyl)aniline

Introduction to 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No: 62593-17-3)

2,4-Dichloro-6-(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No) 62593-17-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its aromatic structure and halogenated substituents, has garnered attention due to its versatile applications in the synthesis of agrochemicals, dyes, and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups imparts unique reactivity and electronic properties, making it a valuable building block for further chemical transformations.

The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)aniline consists of a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, and a trifluoromethyl group at the 6-position. This arrangement enhances its utility in various synthetic pathways, particularly in the development of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution across the aromatic ring, facilitating nucleophilic substitution reactions and cross-coupling processes.

In recent years, advancements in medicinal chemistry have highlighted the importance of halogenated aromatic compounds like 2,4-Dichloro-6-(trifluoromethyl)aniline in drug discovery. The compound's ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been explored for their potential antimicrobial and anti-inflammatory properties. The dichloro substitution pattern enhances lipophilicity, which is often a desirable trait in drug candidates due to improved membrane permeability.

One of the most compelling aspects of 2,4-Dichloro-6-(trifluoromethyl)aniline is its role in the synthesis of agrochemicals. The compound's structural features make it an effective intermediate in producing herbicides and pesticides. The trifluoromethyl group, in particular, contributes to the stability and efficacy of these agrochemicals by enhancing their binding affinity to biological targets. Recent studies have demonstrated its utility in developing next-generation crop protection agents that are more selective and environmentally friendly.

The reactivity of 2,4-Dichloro-6-(trifluoromethyl)aniline also extends to polymer science. Its ability to participate in electrophilic aromatic substitution reactions allows for the incorporation into polymers with tailored properties. Researchers have utilized this compound to develop advanced materials with applications in electronics and coatings. The halogenated aromatic core provides thermal stability and chemical resistance, making it suitable for high-performance applications.

From a synthetic chemistry perspective, 2,4-Dichloro-6-(trifluoromethyl)aniline serves as a versatile scaffold for exploring new reaction pathways. The presence of multiple reactive sites enables chemists to introduce diverse functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have opened up new avenues for constructing complex molecular architectures with potential pharmaceutical applications.

The pharmaceutical industry has shown particular interest in 2,4-Dichloro-6-(trifluoromethyl)aniline due to its structural similarity to known bioactive molecules. Computational modeling studies have identified its derivatives as promising candidates for treating neurological disorders and infectious diseases. The trifluoromethyl group's influence on metabolic stability has been a key focus in optimizing drug-like properties. Further research is ongoing to explore its potential as a lead compound or intermediate in multi-target drug discovery programs.

In conclusion, 2,4-Dichloro-6-(trifluoromethyl)aniline (CAS No: 62593-17-3) represents a crucial component in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic methodologies and biological activities associated with this compound, its significance is expected to grow further. The ongoing exploration of its derivatives underscores its importance as a foundational building block in the quest for innovative chemical solutions.

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